molecular formula C15H20N2O4 B15260056 4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B15260056
M. Wt: 292.33 g/mol
InChI Key: KIVWGUPFOKJWOG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the formation of the indole ring system. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The indole ring system can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-4-aminobutyric acid
  • 4-(Boc-aminomethyl)benzoic acid

Uniqueness

4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its combination of the indole ring system and the Boc-protected amino group. This structure provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9(8-16)10(11)7-12(17)13(18)19/h4-6,12H,7-8,16H2,1-3H3,(H,18,19)

InChI Key

KIVWGUPFOKJWOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C(C=CC=C21)CN)C(=O)O

Origin of Product

United States

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